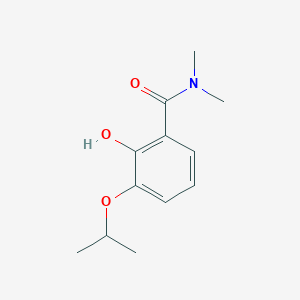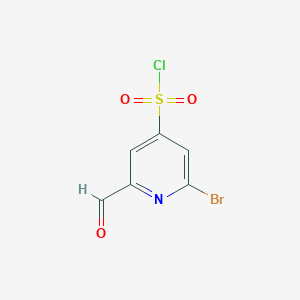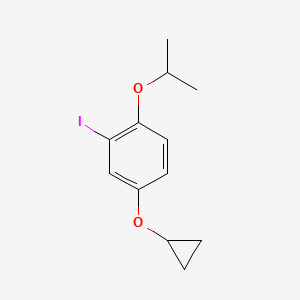
2,4-Difluoro-5-methylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-methylanisole is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methylanisole typically involves the fluorination of 2,4-difluoroanisole. One common method includes the reaction of 2,4-difluoroanisole with a methylating agent under controlled conditions to introduce the methoxy group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to high temperatures and pressures in the presence of fluorinating agents. The process is optimized to ensure the efficient conversion of raw materials to the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Difluoro-5-methylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzene ring.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-methylanisole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,4-Difluoro-5-methylanisole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and methoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparación Con Compuestos Similares
2,4-Difluoroanisole: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2,4-Difluoro-5-chloroanisole: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity.
2,4-Difluoro-5-nitroanisole:
Uniqueness: 2,4-Difluoro-5-methylanisole is unique due to the combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H8F2O |
|---|---|
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
1,5-difluoro-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8F2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |
Clave InChI |
DINJXGCJIWQUHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)
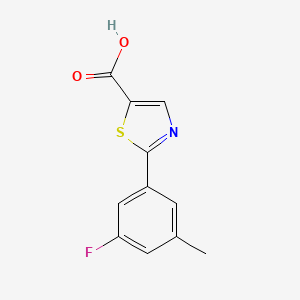
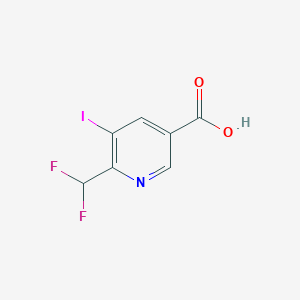
![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
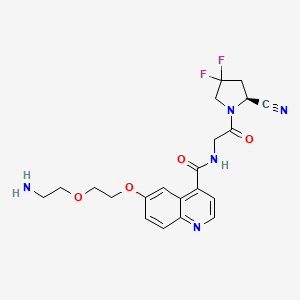

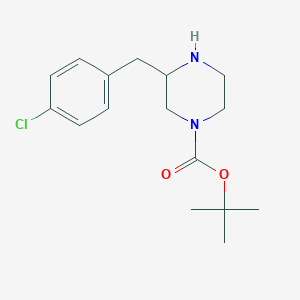
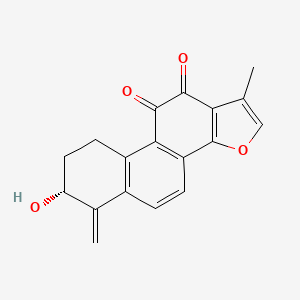


![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
